molecular formula C10H8BrClF2O B1380343 2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one CAS No. 1284437-05-3

2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one

Cat. No. B1380343
CAS RN: 1284437-05-3
M. Wt: 297.52 g/mol
InChI Key: BJDPPAZHPPHCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one” is a synthetic compound with the molecular formula C10H8BrClF2O . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one” consists of a butanone backbone with a bromine atom attached to the second carbon, a chlorine atom attached to the fourth carbon, and a 2,5-difluorophenyl group attached to the first carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one” include a molecular weight of 297.52 . More specific properties like boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Chemical Synthesis and Compound Modification

  • 2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one is involved in complex chemical reactions, such as epoxidation, which can lead to the cleavage of the carbon skeleton and the formation of polyfluorocarboxylic acid sodium salts. This process is utilized in synthesizing polyfluorinated compounds with potential applications in various chemical industries (Zapevalov et al., 2004).

Pharmaceutical and Medical Research

  • In pharmaceutical research, derivatives of 2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one show promise as antifungal agents. Specific analogs of this compound have demonstrated significant antifungal activity against various fungal cultures, showcasing its potential in developing new antifungal medications (Park et al., 2007).

Chemical Reactions and Mechanisms

  • The compound and its related derivatives are part of intricate chemical reactions and pathways. For instance, reaction studies involving 2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one and its reactions with various alcohols have led to the formation of complex esters, providing insights into reaction mechanisms and pathways in organic chemistry (Filyakova et al., 2006).

properties

IUPAC Name

2-bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClF2O/c11-8(3-4-12)10(15)7-5-6(13)1-2-9(7)14/h1-2,5,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDPPAZHPPHCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C(CCCl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.